2-(Tert-butoxy)-5-methylaniline
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Overview
Description
The compound “2-(Tert-butoxy)-5-methylaniline” seems to be a derivative of aniline, which is an organic compound with the formula C6H5NH2. The “2-(Tert-butoxy)” part suggests that it has a tert-butoxy group attached to the second carbon of the aniline .
Synthesis Analysis
While specific synthesis methods for “2-(Tert-butoxy)-5-methylaniline” were not found, tert-butoxy compounds are generally synthesized via nucleophilic displacement of haloacetic acid derivatives with diols under basic conditions .
Molecular Structure Analysis
The molecular structure of “2-(Tert-butoxy)-5-methylaniline” would likely include a benzene ring (from the aniline), a tert-butoxy group, and a methyl group attached to the fifth carbon of the aniline .
Chemical Reactions Analysis
Tert-butoxy compounds can participate in various reactions. For example, they can undergo elimination reactions to form less substituted alkenes . They can also participate in thermal decomposition reactions .
Scientific Research Applications
Synthesis of N-Heterocycles
2-(Tert-butoxy)-5-methylaniline: is utilized in the synthesis of N-heterocycles, which are core structures in many natural products and pharmaceuticals. The compound can act as a precursor in the formation of sulfinimines, which are then transformed into various N-heterocyclic structures like piperidines, pyrrolidines, and azetidines . These structures are significant due to their presence in numerous bioactive molecules.
Asymmetric Synthesis
This compound plays a role in asymmetric synthesis, particularly as a chiral auxiliary. It can be used to induce chirality in the synthesis of amines and their derivatives, providing a pathway to enantiomerically pure substances. This is crucial for creating substances with specific desired biological activities .
Organic Synthesis
In organic chemistry, 2-(Tert-butoxy)-5-methylaniline may be involved in various organic transformations due to its aromatic character and the presence of an electron-donating tert-butoxy group. This could lead to its use in complex organic synthesis pathways, contributing to the creation of diverse organic compounds.
Metal Ion Binding
The compound’s potential to bind to metal ions could be explored, which is relevant in the field of coordination chemistry. Such interactions are important for understanding reactivity patterns and designing metal-organic frameworks or catalysts.
Biological Activity Studies
There is a possibility to investigate the biological activity of 2-(Tert-butoxy)-5-methylaniline . Its structural features might allow it to interact with biological targets, leading to potential therapeutic effects. Research in this area could contribute to the development of new drugs.
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-methyl-2-[(2-methylpropan-2-yl)oxy]aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-8-5-6-10(9(12)7-8)13-11(2,3)4/h5-7H,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHEQBNWNYUHZKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tert-butoxy)-5-methylaniline |
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